Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an amino group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of Amino Group: The amino group is introduced via amination reactions.
Formation of Benzyl Ester: The benzyl ester is formed through esterification reactions involving benzyl alcohol and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzyl ester.
Reduction: Reduction reactions can target the carbonyl group in the ester.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Substituted pyrrolidines or esters are typical products.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Can act as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Modification: Can be used to modify proteins through covalent attachment.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent due to its structural features.
Therapeutic Applications:
Industry
Material Science: Used in the synthesis of polymers and other materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-pyrroline-1-carboxylate
- Benzyl 3-aminopyrrolidine-1-carboxylate
Uniqueness
Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H23N3O3 |
---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
benzyl 3-[2-aminopropanoyl(methyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)18(2)14-8-9-19(10-14)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11,17H2,1-2H3 |
InChI Key |
UGAGPRBRNTWQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.